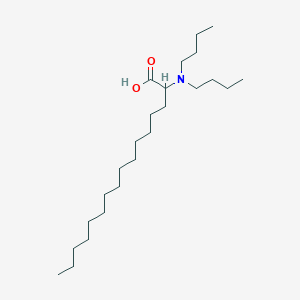
2-(Dibutylamino)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with dibutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Dibutylamino)hexadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and membrane stability.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)hexadecanoic acid involves its interaction with cellular membranes and proteins. The dibutylamino group can interact with lipid bilayers, potentially altering membrane fluidity and stability. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with similar structural features but lacking the dibutylamino group.
2-(Dimethylamino)hexadecanoic acid: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(Dibutylamino)hexadecanoic acid is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
918817-92-2 |
|---|---|
Molecular Formula |
C24H49NO2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
2-(dibutylamino)hexadecanoic acid |
InChI |
InChI=1S/C24H49NO2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-23(24(26)27)25(21-8-5-2)22-9-6-3/h23H,4-22H2,1-3H3,(H,26,27) |
InChI Key |
ILXCWDALAWJPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















